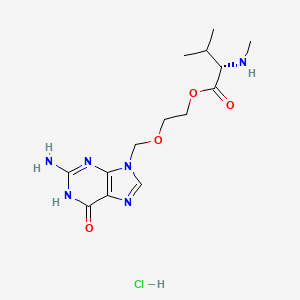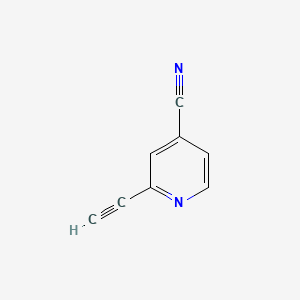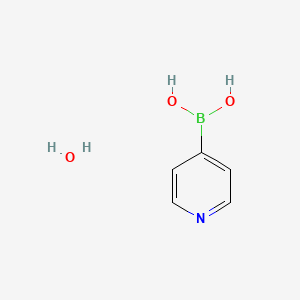
5-(2-Fluorophenyl)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether. It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
There are several patents that describe the synthesis of similar compounds. For example, one method involves using 2- [2- (2-fluorophenyl) -2-oxoethyl ] malononitrile as a main reactant and Raney nickel as a catalyst .
Aplicaciones Científicas De Investigación
Subheading Brain Imaging Applications of Fluorobenzoic Acid
Fluorobenzoic acid derivatives, specifically [18F]fluorobenzoic acid (FB), have been utilized in dynamic positron emission tomography (PET) studies to quantify brain uptake and penetration. This research highlights the potential of fluorobenzoic acid derivatives in neuroimaging, providing insights into their distribution and behavior within the brain, which is crucial for the development and interpretation of PET imaging agents (Carson et al., 2003).
Neuropharmacology
Subheading Neuropharmacological Implications of Fluorophenyl Derivatives
In the field of neuropharmacology, 5-(2-Fluorophenyl) derivatives have been studied for their effects on compulsive food consumption and possibly other eating disorders with a compulsive component. The research suggests that selective antagonism at certain receptors could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders (Piccoli et al., 2012).
Renal Fibrosis Research
Subheading Applications in Renal Fibrosis Treatment
Research involving 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone (a compound structurally related to 5-(2-Fluorophenyl)-2-fluorobenzoic acid) has shown promising results in treating renal fibrosis. The compound significantly inhibited the proliferation of rat renal fibroblast, which may indicate its effectiveness in preventing and treating renal interstitial fibrosis (Tao et al., 2004).
Anti-inflammatory and Analgesic Research
Subheading Anti-inflammatory and Analgesic Potential
Fluorophenyl derivatives have shown potential as novel anti-inflammatory and analgesic agents. Compounds like 5-Benzoyl-2,4-dihydro-3H-pyrazol-3-ylidene-bisphosphonic acid tetraethyl ester have demonstrated significant inhibition in animal models of arthritis and chronic inflammation, suggesting their potential utility for treating chronic tissue injury associated with arthropathies and other chronic inflammatory diseases (Nugent et al., 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-5-(2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAEKUKRQEETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673365 |
Source


|
| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-81-8 |
Source


|
| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)



![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)







